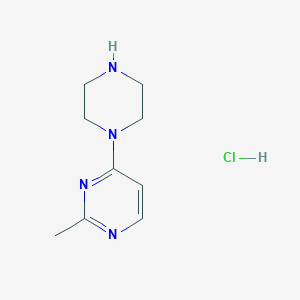
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) is a heterocyclic organic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a piperazinyl group at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Substitution at the 2-Position: The methyl group is introduced at the 2-position through alkylation reactions using methyl iodide or similar alkylating agents.
Introduction of the Piperazinyl Group: The piperazinyl group is introduced at the 4-position through nucleophilic substitution reactions, often using piperazine and suitable leaving groups like halides.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperazine in the presence of a suitable leaving group like a halide.
Major Products Formed
Oxidation: Formation of pyrimidine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学研究应用
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinyl group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and affecting cellular pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (11): Similar structure but different stoichiometry of the hydrochloride salt.
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, sulfate (11): Similar structure but different counterion.
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, phosphate (11): Similar structure but different counterion.
Uniqueness
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) is unique due to its specific stoichiometry and the presence of the piperazinyl group, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances solubility and stability, making it more suitable for various applications compared to its analogs.
属性
分子式 |
C9H15ClN4 |
|---|---|
分子量 |
214.69 g/mol |
IUPAC 名称 |
2-methyl-4-piperazin-1-ylpyrimidine;hydrochloride |
InChI |
InChI=1S/C9H14N4.ClH/c1-8-11-3-2-9(12-8)13-6-4-10-5-7-13;/h2-3,10H,4-7H2,1H3;1H |
InChI 键 |
TXPPJTZNXUHIRM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=N1)N2CCNCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


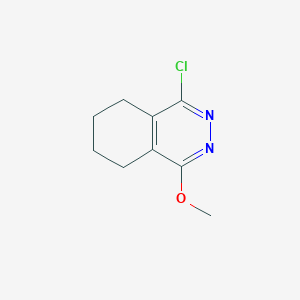
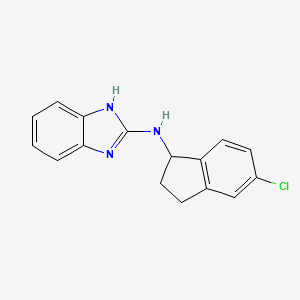
![N-[(3-pyridyl)methyl]-N-(4-chlorophenyl)acetamide](/img/structure/B8370319.png)
![tert-Butyl 2-((2-(trimethylsilyl)ethoxy)methyl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B8370321.png)
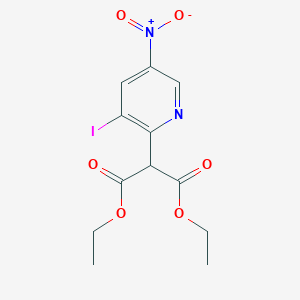
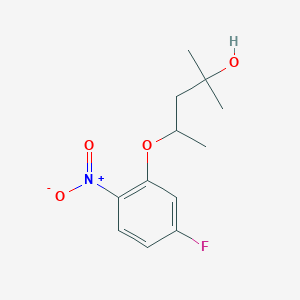
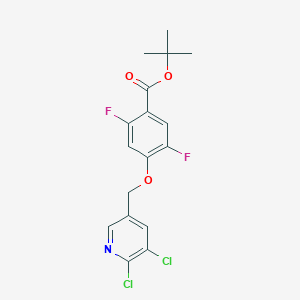
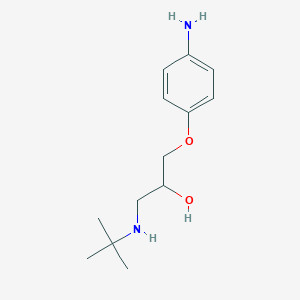
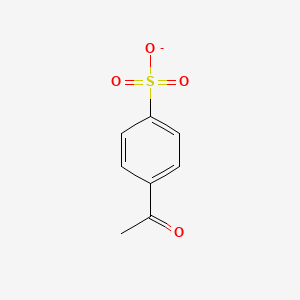
![3-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8370361.png)
![6-[(4-Methyl-1,3-thiazol-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B8370368.png)
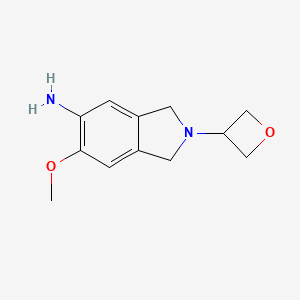
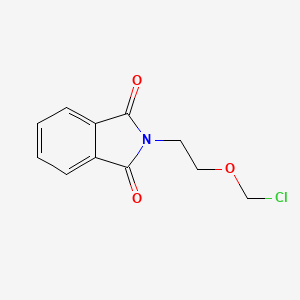
![2-Methyl-5-[1-(phenylsulfonyl)cyclopropoxy]pyridine](/img/structure/B8370396.png)
